molecular formula C16H17N5 B14940497 4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

Cat. No.: B14940497
M. Wt: 279.34 g/mol
InChI Key: QADLWBWJNMOZMY-UHFFFAOYSA-N
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Description

4,6,8-Trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine (molecular formula: C₁₇H₁₈N₆) is a heterocyclic compound featuring a quinazoline core substituted with three methyl groups at positions 4, 6, and 8, and a pyrimidine ring at position 2 via an amine linkage. Synthesis typically involves microwave-assisted coupling of substituted quinazoline precursors with pyrimidine derivatives in dimethyl sulfoxide (DMSO), yielding 50–61% under optimized conditions .

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

InChI

InChI=1S/C16H17N5/c1-9-7-10(2)14-13(8-9)12(4)19-16(20-14)21-15-17-6-5-11(3)18-15/h5-8H,1-4H3,(H,17,18,19,20,21)

InChI Key

QADLWBWJNMOZMY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NC2=NC3=C(C=C(C=C3C(=N2)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions

  • Step 1: Synthesis of Quinazoline Core

      Starting Materials: 2-aminobenzonitrile and acetone.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.

      Product: 4,6,8-trimethylquinazoline.

Chemical Reactions Analysis

Types of Reactions

4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine moiety can be replaced with other functional groups using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,6,8-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Key Observations:

Steric Effects: Ethyl and phenyl groups (e.g., in ) introduce steric hindrance, which may reduce binding efficiency but improve selectivity. Dihydro Pyrimidines: Saturation in pyrimidine rings (e.g., ) reduces aromaticity, altering hydrogen-bonding and π-stacking capabilities .

Synthetic Accessibility: Microwave-assisted synthesis (e.g., ) improves yields (50–61%) compared to conventional methods (21–26% in ). Lower yields in dihydro-pyrimidine analogs (e.g., ) suggest challenges in stabilizing non-aromatic intermediates.

Biological Implications :

  • Antimicrobial Activity : The phenyl-substituted analog () shows activity against S. aureus and E. coli, likely due to enhanced membrane penetration.
  • STAT3 Inhibition : The trimethyl-quinazoline core in the target compound is hypothesized to disrupt STAT3 signaling, though direct evidence is pending .
  • Fluorine-Containing Analogs : Fluorine in BQA derivatives () improves binding via electronegative interactions and metabolic stability.

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